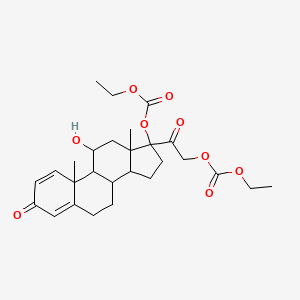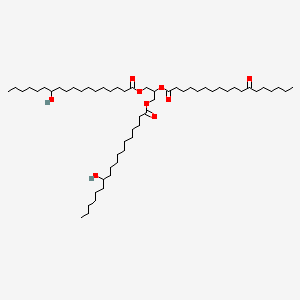![molecular formula C34H50ClN9O8S2 B13851093 N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a difluorophenylcyclopropyl group and a chlorinated pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor typically involves multiple steps, including the formation of the difluorophenylcyclopropyl group and the chlorinated pyrimidine ring. Common reagents used in these reactions include halogenating agents, cyclopropanating agents, and various catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor may include other difluorophenylcyclopropyl derivatives and chlorinated pyrimidine compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which may confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C34H50ClN9O8S2 |
|---|---|
Peso molecular |
812.4 g/mol |
Nombre IUPAC |
2-[[(3aR,4S,6R,6aS)-6-[[5-[[3-[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]amino]-6-chloro-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |
InChI |
InChI=1S/C34H50ClN9O8S2/c1-7-13-53-31-38-27(35)21(28(39-31)36-17-15-19(47-11-9-45)25-23(17)49-33(3,4)51-25)37-29-22-30(41-32(40-29)54-14-8-2)44(43-42-22)18-16-20(48-12-10-46)26-24(18)50-34(5,6)52-26/h17-20,23-26,45-46H,7-16H2,1-6H3,(H,36,38,39)(H,37,40,41)/t17-,18-,19+,20+,23+,24+,25-,26-/m1/s1 |
Clave InChI |
TZJWGCWKJNSENE-CQASVOJLSA-N |
SMILES isomérico |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO)NC5=C(N=C(N=C5Cl)SCCC)N[C@@H]6C[C@@H]([C@@H]7[C@H]6OC(O7)(C)C)OCCO |
SMILES canónico |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5=C(N=C(N=C5Cl)SCCC)NC6CC(C7C6OC(O7)(C)C)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


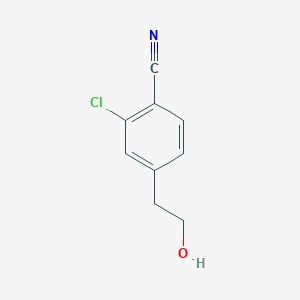
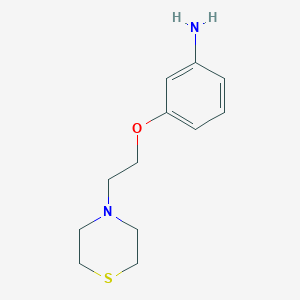
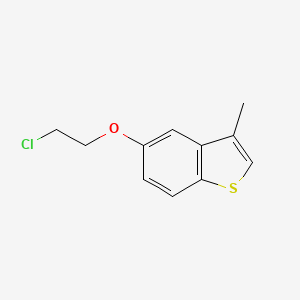
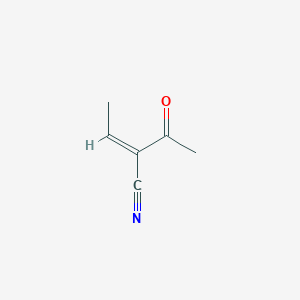
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)
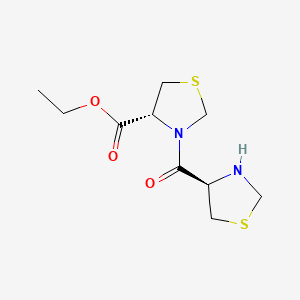
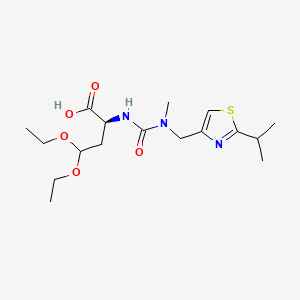
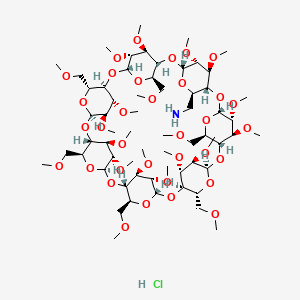

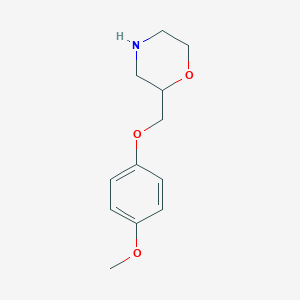
![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
![1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B13851088.png)
